1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
Description
1-((1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core linked to substituted imidazole and pyrazole rings via sulfonyl groups. The structural complexity of this molecule combines three pharmacologically relevant heterocycles: imidazole (a five-membered aromatic ring with two nitrogen atoms), pyrazole (a five-membered ring with two adjacent nitrogen atoms), and diazepane (a seven-membered saturated ring containing two nitrogen atoms). While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with imidazole-based derivatives known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4S2/c1-4-19-12-15(17-13(19)2)27(24,25)21-7-5-6-20(8-9-21)26(22,23)14-10-16-18(3)11-14/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHMTVUDQSFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 337.4 g/mol. The structure contains key functional groups, including sulfonyl and diazepane moieties, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₅O₂S₂ |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 2320924-46-5 |
Structural Features
The compound features:
- Imidazole ring : Known for its role in various biological systems.
- Pyrazole ring : Commonly found in pharmaceuticals for its anti-inflammatory and analgesic properties.
- Sulfonyl groups : Often enhance the solubility and biological activity of compounds.
Antimicrobial Activity
Research has shown mixed results regarding the antimicrobial properties of related compounds. For instance, a study on a similar sulfonyl compound demonstrated no significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . However, compounds containing imidazole and pyrazole rings have been associated with potential anticancer activities due to their ability to interact with cellular targets like kinases .
Anticancer Potential
The imidazole derivatives in the compound have been noted for their cytotoxic effects against cancer cell lines. Preliminary studies indicate that these derivatives can modulate various cellular pathways, suggesting potential as anticancer agents . The unique combination of structural features may enhance interaction with biological targets compared to similar compounds.
While specific mechanisms for this compound are not fully elucidated, related studies suggest that imidazole and pyrazole derivatives may:
- Inhibit key enzymes involved in cellular metabolism.
- Interact with microtubules, disrupting cancer cell division.
- Modulate signaling pathways critical for cell survival and proliferation .
Synthesis and Testing
A recent study synthesized a related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, which showed no antimicrobial activity against tested organisms . This highlights the importance of structural variations in determining biological activity.
Comparative Analysis
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in the following areas:
- Antimicrobial Activity : Research indicates that compounds containing imidazole and diazepane structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections .
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with enzymes. Studies have shown that similar compounds can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. This suggests that the compound could be explored as an anticancer agent .
Biochemistry
The compound's ability to modulate biological interactions makes it valuable for biochemical research:
- Receptor Binding Studies : The sulfonyl groups can enhance the binding affinity of the compound to various receptors. This property can be exploited to study receptor-ligand interactions in cellular signaling pathways.
- Investigating Biological Mechanisms : The compound can serve as a tool to probe mechanisms of action within biological systems, particularly in understanding how small molecules influence cellular processes.
Materials Science
In addition to biological applications, this compound has potential uses in materials science:
- Polymer Development : The unique functional groups present in the molecule can be utilized to synthesize new polymers with specific properties, such as increased solubility or enhanced thermal stability.
- Catalyst Design : The compound may also be employed in the development of catalytic systems due to its ability to participate in various chemical reactions, including oxidation and reduction processes .
Case Studies
Several studies have highlighted the applications of similar compounds:
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that a related imidazole derivative exhibited an IC50 value of 24 nM against farnesyltransferase, indicating strong potential as an antimicrobial agent .
- Enzyme Interaction Analysis : Research has shown that compounds with similar structures can effectively inhibit key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for various diseases .
- Material Properties Testing : Experiments have indicated that modifications to the sulfonyl groups can significantly alter the physical properties of resultant polymers, making them suitable for applications in coatings and adhesives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the literature, focusing on heterocyclic composition, functional groups, synthesis methods, and inferred properties:
Table 1: Structural and Functional Comparison
*Inferred from sulfonylation reactions common in heterocyclic chemistry.
†Inferred from imidazole/pyrazole derivatives with sulfonyl groups in medicinal chemistry .
Key Observations:
Heterocyclic Diversity: The target compound’s diazepane core distinguishes it from rigid bipyridine () or imidazolidinone () scaffolds. Diazepane’s seven-membered ring offers conformational flexibility, which may enhance binding to biological targets compared to planar systems .
Functional Group Impact: Sulfonyl groups in the target compound likely improve solubility and stability compared to amino () or sulfanyl () substituents. Sulfonyl moieties are strong electron-withdrawing groups, which can modulate electronic properties and metabolic pathways . The combination of imidazole and pyrazole sulfonyl groups may synergize biological activity, as both heterocycles are associated with kinase inhibition and antimicrobial effects .
Synthesis Methods :
- The SNAr reaction used in for imidazole-bipyridine systems could theoretically apply to the target compound’s sulfonylation steps, though direct evidence is lacking .
- ’s TDAE methodology highlights alternative strategies for functionalizing imidazole rings, but the target compound’s sulfonyl linkages likely require milder conditions to preserve diazepane integrity .
Research Findings and Hypotheses
The sulfonyl groups likely reduce lipophilicity compared to ’s nitroimidazole derivatives .
Biological Activity: Imidazole-sulfonyl hybrids are known to inhibit enzymes like carbonic anhydrase or kinases. The diazepane core may facilitate interactions with protein binding pockets requiring flexible linkers . Pyrazole sulfonates (e.g., Celecoxib analogs) exhibit anti-inflammatory activity, suggesting the target compound could share similar mechanisms .
The ethyl and methyl substituents on the imidazole ring may sterically hinder metabolic degradation, enhancing in vivo stability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing 1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane?
- Methodology : The synthesis typically involves multi-step routes:
- Step 1 : Formation of the diazepane ring via cyclization of a diamine precursor under basic conditions.
- Step 2 : Sequential sulfonylation using sulfonyl chlorides (e.g., 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride and 1-methyl-1H-pyrazole-4-sulfonyl chloride) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C .
- Critical parameters : Control of stoichiometry, reaction temperature, and exclusion of moisture to avoid side reactions.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- NMR spectroscopy : , , and 2D NMR (e.g., HSQC, HMBC) to verify connectivity of the diazepane ring and sulfonyl groups.
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous bond lengths and angles, as demonstrated in related diazepane-sulfonamide structures .
Q. What are the primary physicochemical properties relevant to its biological testing?
- Key properties :
- Solubility : Test in DMSO, water, and PBS (pH 7.4) to determine suitability for in vitro assays.
- LogP : Use reverse-phase HPLC to estimate hydrophobicity, critical for membrane permeability .
- Stability : Assess degradation under physiological conditions (e.g., 37°C, pH 7.4) via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodology :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent effects : Use COSMO-RS models to screen solvents for improved reaction yields.
- Case study : ICReDD’s approach integrates computed activation energies with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) for sulfonylation steps .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
- Methodology :
- Target profiling : Screen against a panel of enzymes/receptors (e.g., kinases, GPCRs) to identify off-target effects using SPR or fluorescence polarization assays.
- Structural analogs : Compare activity of derivatives lacking specific substituents (e.g., pyrazole vs. imidazole sulfonyl groups) to isolate pharmacophoric motifs .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in cellular models .
Q. How can statistical design of experiments (DoE) improve reaction yields?
- Methodology :
- Factors : Vary temperature, molar ratios, and solvent polarity using a fractional factorial design.
- Response surface modeling : Optimize parameters via central composite design (CCD), as applied in similar sulfonamide syntheses .
- Example : A Plackett-Burman design reduced the number of experiments by 40% while identifying THF as the optimal solvent for sulfonylation .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodology :
- Cryo-EM/Molecular Dynamics (MD) : Resolve binding poses with target proteins (e.g., tubulin or DNA gyrase) and simulate dynamic interactions over 100+ ns trajectories .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
